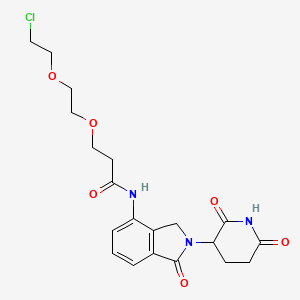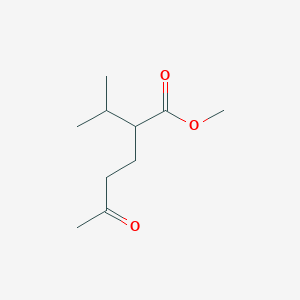
Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester typically involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction is as follows:
Hexanoic acid+Methanol→Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this ester is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product. The ester is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, altering their activity and leading to various physiological effects. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, methyl ester: Similar in structure but lacks the 2-(1-methylethyl)-5-oxo- group.
Hexanoic acid, isopropyl ester: Similar ester but with an isopropyl group instead of the 2-(1-methylethyl)-5-oxo- group.
Uniqueness
Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar esters.
Properties
CAS No. |
1842-56-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 5-oxo-2-propan-2-ylhexanoate |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(10(12)13-4)6-5-8(3)11/h7,9H,5-6H2,1-4H3 |
InChI Key |
FZJMREFGJONIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


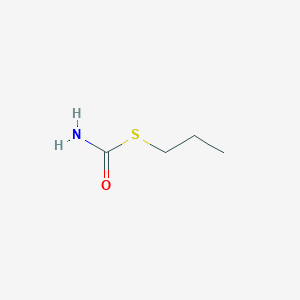
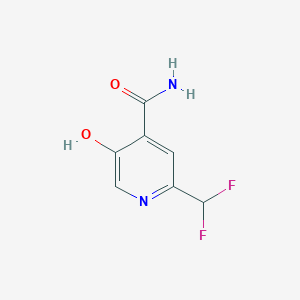
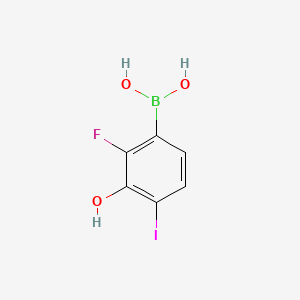
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)


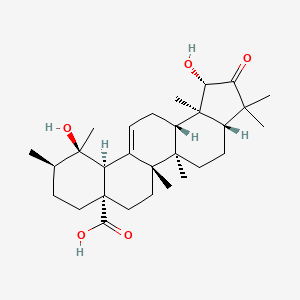
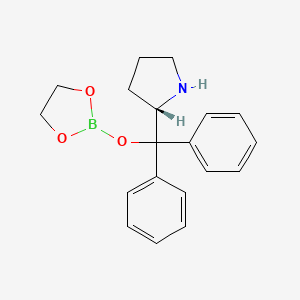
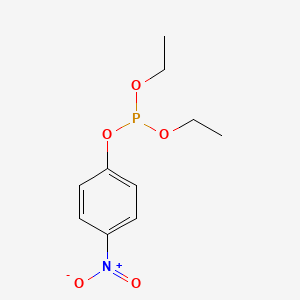
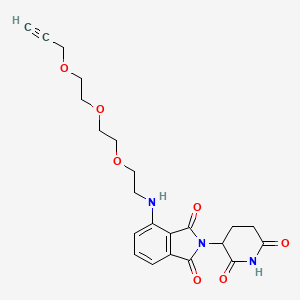

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
